N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H26ClN5O2S and its molecular weight is 496.03. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article compiles available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C25H26ClN5O2S |
Molecular Weight | 496.03 g/mol |
CAS Number | 1358372-90-3 |
SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=C(C=C4)Cl |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related thioacetamides has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thioether linkage may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been suggested that derivatives can inhibit acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Molecular docking studies indicate favorable binding interactions at the active site of AChE.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Cancer Letters demonstrated that pyrazolo[4,3-d]pyrimidine derivatives significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Activity : Research highlighted in Journal of Antimicrobial Chemotherapy showed that a series of thioacetamides exhibited activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate effectiveness .
- Enzyme Inhibition Studies : A molecular docking analysis published in Bioorganic & Medicinal Chemistry Letters found that compounds similar to N-(4-chlorobenzyl)-2-thioacetamide effectively inhibit AChE with IC50 values ranging from 0.5 to 2 µM .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-7-5-16(2)6-8-19)34-15-21(32)27-13-18-9-11-20(26)12-10-18/h5-12H,4,13-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUTBJQCNLBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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